2-Bromonaphthalene-1-carbonitrile
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Description
2-Bromonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6BrN . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Synthesis Analysis
A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles, including 2-Bromonaphthalene-1-carbonitrile, has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The synthesis involves a Sandmeyer reaction, which is a chemical reaction used to synthesize aryl halides from aryl diazonium salts .Molecular Structure Analysis
The molecular structure of 2-Bromonaphthalene-1-carbonitrile is similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen . Both the carbon and the nitrogen are sp hybridized, which leaves them both with two p orbitals that overlap to form the two π bonds in the triple bond .Chemical Reactions Analysis
The key intermediate triazine in the synthesis of 2-Bromonaphthalene-1-carbonitrile was prepared by diazotisation of the commercially available naphthalene-1,8-diamine with isoamyl nitrite in acetic acid and ethanol . The final step was a Sandmeyer reaction with the intermediate, which gave 2-Bromonaphthalene-1-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromonaphthalene-1-carbonitrile include a molecular weight of 232.08 . The presence of an electronegative nitrogen causes nitriles to be very polar molecules, which means that nitriles tend to have higher boiling points than molecules of a similar size .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQXTGXNSBDWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704774 |
Source
|
Record name | 2-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromonaphthalene-1-carbonitrile | |
CAS RN |
138887-02-2 |
Source
|
Record name | 2-Bromonaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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